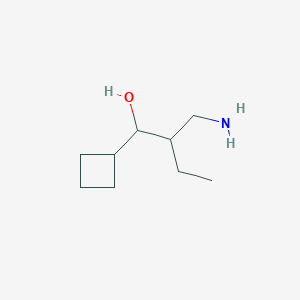
2-(Aminomethyl)-1-cyclobutylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1-cyclobutylbutan-1-ol is an organic compound that features a cyclobutyl group attached to a butanol backbone, with an aminomethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclobutylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with butanal in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and the process is optimized to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-1-cyclobutylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Cyclobutylbutanone or cyclobutylbutanal.
Reduction: Cyclobutylbutylamine.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2-(Aminomethyl)-1-cyclobutylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-1-cyclobutylbutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. Pathways involved may include enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)-1-cyclopropylbutan-1-ol
- 2-(Aminomethyl)-1-cyclopentylbutan-1-ol
- 2-(Aminomethyl)-1-cyclohexylbutan-1-ol
Uniqueness
2-(Aminomethyl)-1-cyclobutylbutan-1-ol is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
2-(aminomethyl)-1-cyclobutylbutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7(6-10)9(11)8-4-3-5-8/h7-9,11H,2-6,10H2,1H3 |
InChIキー |
PARNROLJVUAKAO-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C(C1CCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)
![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)

![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)



![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
